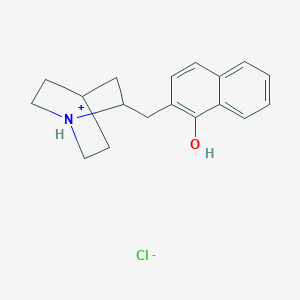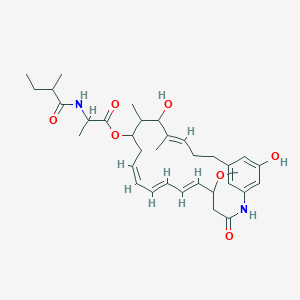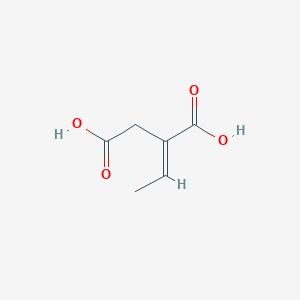
Napyradiomycin C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Napyradiomycin C2 is a natural product that has been discovered from the marine-derived actinomycete strain. It belongs to the napyradiomycin family of compounds that exhibit potent antibacterial activity. Napyradiomycin C2 has drawn significant attention from the scientific community due to its unique chemical structure and promising therapeutic potential.
Wirkmechanismus
The mechanism of action of Napyradiomycin C2 is not fully understood yet. However, studies suggest that the compound works by inhibiting bacterial cell wall synthesis, which leads to the death of the bacteria. Napyradiomycin C2 has also been shown to disrupt bacterial membrane integrity, which further contributes to its antibacterial activity.
Biochemical and Physiological Effects:
Napyradiomycin C2 has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce DNA damage in bacterial cells, which leads to cell death. Napyradiomycin C2 has also been found to disrupt bacterial protein synthesis, which further contributes to its antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
Napyradiomycin C2 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in small quantities. However, the yield of the compound is relatively low, which makes it challenging to obtain large quantities for extensive studies. Additionally, the compound is highly complex, which makes its synthesis and purification process challenging.
Zukünftige Richtungen
The research on Napyradiomycin C2 is still in its early stages, and several future directions can be explored. The first direction is to explore the full potential of the compound as an antibacterial agent. More studies are needed to determine the optimal dosage and administration route for the compound. The second direction is to explore the potential of the compound as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of cancer cells. The third direction is to explore the potential of the compound as an anti-inflammatory agent. The compound has been found to exhibit anti-inflammatory activity in preliminary studies, and more studies are needed to explore its full potential.
Synthesemethoden
The synthesis of Napyradiomycin C2 involves the isolation of the compound from the actinomycete strain. The process involves the fermentation of the strain in a suitable growth medium, followed by extraction and purification of the compound using various chromatographic techniques. The yield of the compound is relatively low, which makes the synthesis process challenging.
Wissenschaftliche Forschungsanwendungen
Napyradiomycin C2 has been extensively studied for its antibacterial activity against various drug-resistant bacterial strains. The compound has shown promising results in inhibiting the growth of several pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The research on Napyradiomycin C2 is still in its early stages, and more studies are needed to explore its full potential.
Eigenschaften
CAS-Nummer |
103106-19-0 |
|---|---|
Produktname |
Napyradiomycin C2 |
Molekularformel |
C25H27Cl3O5 |
Molekulargewicht |
513.8 g/mol |
IUPAC-Name |
(3E)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,10,12,14(22)-tetraene-15,21-dione |
InChI |
InChI=1S/C25H27Cl3O5/c1-12-5-6-16(26)13(2)9-14-17(29)10-15-19(20(14)30)22(32)24(28)11-18(27)23(3,4)33-25(24,8-7-12)21(15)31/h7,10,16,18,29-30H,2,5-6,8-9,11H2,1,3-4H3/b12-7+ |
InChI-Schlüssel |
TUASWIIAAPWHMO-KPKJPENVSA-N |
Isomerische SMILES |
C/C/1=C\CC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Kanonische SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Synonyme |
napyradiomycin C2 NPD-C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)


![methyl 3-[(3aR,5aR,6S,7S,9aR,9bR)-9a,9b-dimethyl-7-prop-1-en-2-yl-3a,4,5,5a,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-6-yl]propanoate](/img/structure/B217493.png)

![(3R,10aR)-3-chloro-10a-[(1R,3S)-3-chloro-2,2-dimethyl-6-methylidenecyclohexyl]oxy-6,8-dihydroxy-2,2-dimethyl-3H-benzo[g]chromene-5,10-dione](/img/structure/B217501.png)
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)





